molecular formula C22H28N4O5S B11431572 N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B11431572
M. Wt: 460.5 g/mol
InChI Key: WOLWGNMJDXDABB-UHFFFAOYSA-N
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Description

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzoxazole core, a piperazine ring, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate halide.

    Attachment of the Sulfonamide Group: The sulfonamide group is incorporated through the reaction of the benzoxazole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often employ alkyl halides or acyl halides under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core and piperazine ring play crucial roles in binding to these targets, modulating their activity. The sulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its effects.

Comparison with Similar Compounds

  • N-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
  • N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy, chloro, fluoro) can significantly impact the compound’s chemical and biological properties.
  • Unique Features: The methoxy group in N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide may enhance its electron-donating properties, potentially influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H28N4O5S

Molecular Weight

460.5 g/mol

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C22H28N4O5S/c1-24-20-9-8-19(16-21(20)31-22(24)27)32(28,29)23-10-3-11-25-12-14-26(15-13-25)17-4-6-18(30-2)7-5-17/h4-9,16,23H,3,10-15H2,1-2H3

InChI Key

WOLWGNMJDXDABB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)OC)OC1=O

Origin of Product

United States

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